Ethyl 4-bromo-5-cyano-2-formylphenylacetate
Übersicht
Beschreibung
Ethyl 4-bromo-5-cyano-2-formylphenylacetate (EBCFPA) is a synthetic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. The compound is of interest due to its ability to undergo a variety of chemical reactions, including a substitution reaction, a nucleophilic addition reaction, and a Michael addition reaction. In addition, EBCFPA has been studied for its potential applications in the field of medicinal chemistry and biochemistry, due to its ability to act as a ligand for proteins and enzymes.
Wirkmechanismus
Ethyl 4-bromo-5-cyano-2-formylphenylacetate is able to act as a ligand for proteins and enzymes due to its ability to form a stable complex with them. The formation of this complex is facilitated by the presence of the cyanoacetamide group, which is able to interact with the protein or enzyme in a manner that is similar to the manner in which a transition metal ion interacts with a ligand. Furthermore, Ethyl 4-bromo-5-cyano-2-formylphenylacetate is able to undergo a variety of chemical reactions, such as a substitution reaction, a nucleophilic addition reaction, and a Michael addition reaction.
Biochemical and Physiological Effects
Ethyl 4-bromo-5-cyano-2-formylphenylacetate has been studied for its potential applications in the field of medicinal chemistry and biochemistry. In particular, it has been studied for its ability to act as a ligand for proteins and enzymes. Furthermore, it has been studied for its potential to interact with receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior. Additionally, Ethyl 4-bromo-5-cyano-2-formylphenylacetate has been studied for its potential to interact with enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-bromo-5-cyano-2-formylphenylacetate has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and is stable under a variety of conditions. Furthermore, it is able to undergo a variety of chemical reactions, such as a substitution reaction, a nucleophilic addition reaction, and a Michael addition reaction. Additionally, it is able to act as a ligand for proteins and enzymes.
However, there are also some limitations to using Ethyl 4-bromo-5-cyano-2-formylphenylacetate in laboratory experiments. For example, it is not particularly soluble in water, which can limit its use in certain experiments. Additionally, it is not particularly stable at high temperatures, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of Ethyl 4-bromo-5-cyano-2-formylphenylacetate. For example, further research could be conducted into its potential applications in medicinal chemistry and biochemistry, such as its ability to act as a ligand for proteins and enzymes. Additionally, further research could be conducted into its potential to interact with receptors in the body, such as the serotonin receptor. Furthermore, further research could be conducted into its potential to interact with enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Finally, further research could be conducted into its potential to undergo a variety of chemical reactions, such as a substitution reaction, a nucleophilic addition reaction, and a Michael addition reaction.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-5-cyano-2-formylphenylacetate has been studied for its potential applications in the fields of chemistry and biochemistry. In particular, it has been studied for its ability to act as a ligand for proteins and enzymes, and for its ability to undergo a variety of chemical reactions, such as a substitution reaction, a nucleophilic addition reaction, and a Michael addition reaction. Furthermore, Ethyl 4-bromo-5-cyano-2-formylphenylacetate has been studied for its potential application in medicinal chemistry and biochemistry, due to its ability to act as a ligand for proteins and enzymes.
Eigenschaften
IUPAC Name |
ethyl 2-(4-bromo-5-cyano-2-formylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-9(6-14)11(13)4-10(8)7-15/h3-4,7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNBIBFEZXHLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C=O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-5-cyano-2-formylphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.